![molecular formula C9H11Cl2NO B1398104 N-(3,4-Dichlorobenzyl)-O-ethylhydroxylamine CAS No. 1457472-77-3](/img/structure/B1398104.png)
N-(3,4-Dichlorobenzyl)-O-ethylhydroxylamine
Overview
Description
“N-(3,4-Dichlorobenzyl)-O-ethylhydroxylamine” is a compound that likely contains a benzene ring with two chlorine atoms attached at the 3rd and 4th positions. It also likely contains a hydroxylamine group attached to an ethyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the hydroxylamine group, which can act as a nucleophile, and the dichlorobenzyl group, which can act as an electrophile .
Scientific Research Applications
Electrocatalytic Applications and Redox Chemistry
N-oxyl compounds, including N-(3,4-Dichlorobenzyl)-O-ethylhydroxylamine, are widely recognized for their roles as catalysts in selective oxidation reactions and electrocatalytic processes. Their electrochemical properties enable them to mediate a wide range of electrosynthetic reactions, providing insights into mechanisms of chemical and electrochemical catalysis. Such compounds facilitate redox reactions at electrode surfaces, offering a green alternative to traditional stoichiometric oxidants in oxidation reactions (Nutting, Rafiee, & Stahl, 2018).
Organic Synthesis and Cross-Coupling Reactions
N-oxyl compounds serve as efficient reagents in organic synthesis, particularly in cross-coupling reactions. For instance, they can act as hydroxylamine equivalents in the O-arylation of ethyl acetohydroximate with aryl halides, enabling the synthesis of O-arylhydroxylamines. This method showcases the compounds' broad substrate scope and functional group tolerance, facilitating the preparation of products that would be challenging to synthesize via traditional methods (Maimone & Buchwald, 2010).
Multi-Component Reactions and Green Chemistry
N-oxyl compounds are instrumental in multi-component reactions (MCRs), contributing to the development of green and efficient synthesis methods. For example, they are used in boric acid-catalyzed reactions to synthesize 4H-isoxazol-5-ones in water, highlighting advantages such as high yields, short reaction times, and environmental friendliness. This approach exemplifies the compounds' utility in facilitating clean, efficient, and sustainable chemical synthesis processes (Kiyani & Ghorbani, 2015).
Future Directions
Future research on this compound could involve investigating its synthesis, characterizing its molecular structure, studying its chemical reactions, determining its mechanism of action, analyzing its physical and chemical properties, assessing its safety and hazards, and exploring its potential applications .
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-ethoxymethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c1-2-13-12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVRTRFYNJMISM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONCC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dichlorobenzyl)-O-ethylhydroxylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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